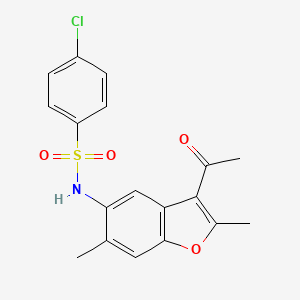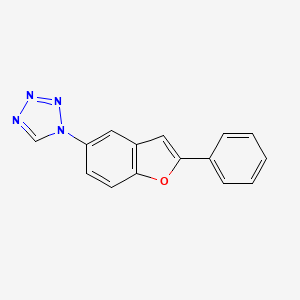
1-(2-phenyl-1-benzofuran-5-yl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenyl-1-benzofuran-5-yl)-1H-1,2,3,4-tetrazole is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a benzofuran moiety linked to a tetrazole ring, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenyl-1-benzofuran-5-yl)-1H-1,2,3,4-tetrazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenyl-1-benzofuran-5-yl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could result in a variety of functionalized tetrazole derivatives.
Scientific Research Applications
1-(2-Phenyl-1-benzofuran-5-yl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique pharmacological profile.
Industry: It finds applications in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(2-phenyl-1-benzofuran-5-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with biological receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 2-Phenyl-1-benzofuran-5-amine
- 5-Amino-2-phenylbenzofuran
Comparison: Compared to similar compounds, 1-(2-phenyl-1-benzofuran-5-yl)-1H-1,2,3,4-tetrazole is unique due to the presence of the tetrazole ring, which imparts additional chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H10N4O |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
1-(2-phenyl-1-benzofuran-5-yl)tetrazole |
InChI |
InChI=1S/C15H10N4O/c1-2-4-11(5-3-1)15-9-12-8-13(6-7-14(12)20-15)19-10-16-17-18-19/h1-10H |
InChI Key |
DZVXIMIXQZFGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-methoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11477765.png)
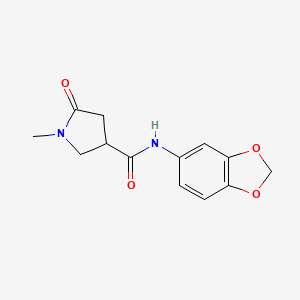
![2-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole](/img/structure/B11477782.png)
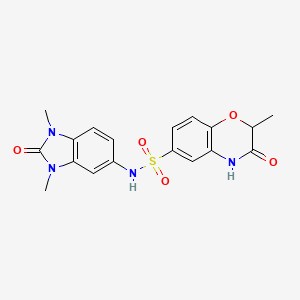
![5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11477793.png)
![Ethyl 2-({[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-3,3,3-trifluoro-2-phenylpropanoate](/img/structure/B11477800.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(morpholin-4-yl)-2-oxoethyl]benzamide](/img/structure/B11477807.png)
![7-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11477818.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11477841.png)
![8-(3-hydroxyphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11477845.png)
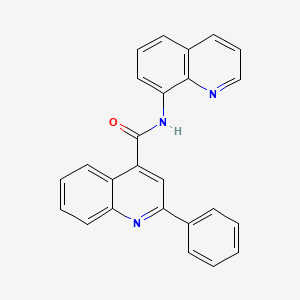
![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B11477849.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477854.png)
